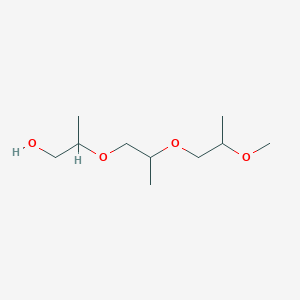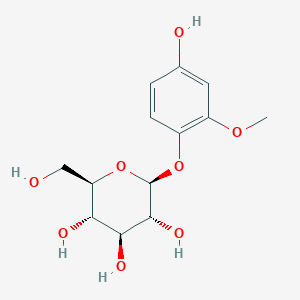
Diethylaminoaceton
Übersicht
Beschreibung
(Diethylamino)acetone is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
The exact mass of the compound (Diethylamino)acetone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61985. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Diethylamino)acetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Diethylamino)acetone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese-Baustein
Diethylaminoaceton: dient als vielseitiger Baustein in der organischen Synthese. Seine Struktur ermöglicht die Einführung der Diethylaminogruppe in verschiedene chemische Verbindungen, was entscheidend für die Synthese von Pharmazeutika, Agrochemikalien und anderen organischen Molekülen sein kann. Die Diethylaminogruppe kann als Nukleophil oder Ligand fungieren und so Wege für komplexe Reaktionen eröffnen .
Katalysator und Reagenz in der Chemie
In der Katalyse kann This compound verwendet werden, um bestimmte Reaktionen zu erleichtern, wie zum Beispiel die Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Es kann auch als Reagenz bei der Synthese von heterocyclischen Verbindungen verwendet werden, die bei der Entwicklung neuer Medikamente und Materialien eine wichtige Rolle spielen .
Polymerforschung
Die Verbindung findet Anwendung in der Polymerforschung, wo sie zur Modifizierung der Eigenschaften von Polymeren verwendet werden kann. Zum Beispiel kann die Einarbeitung von This compound in eine Polymerkette ihre Löslichkeit, thermische Stabilität oder Reaktivität verbessern und sie so für spezielle Anwendungen geeignet machen .
Analytische Chemie
In der analytischen Chemie kann This compound als Derivatisierungsmittel für die Analyse verschiedener Substanzen verwendet werden. Es kann mit Aldehyden und Ketonen reagieren, um Schiff-Basen zu bilden, die mit spektroskopischen Methoden leichter nachweisbar und quantifizierbar sind .
Biokonjugation
This compound: kann in Biokonjugationstechniken eingesetzt werden. Es kann verwendet werden, um Sonden oder Medikamente an Biomoleküle wie Proteine oder Nukleinsäuren zu koppeln, was die Untersuchung biologischer Prozesse oder die Entwicklung gezielter Therapien unterstützt .
Materialwissenschaft
In der Materialwissenschaft kann This compound verwendet werden, um neue Materialien mit einzigartigen Eigenschaften zu synthetisieren. Es kann eine Vorstufe für Materialien mit bestimmten optischen oder elektronischen Eigenschaften sein, die nützlich für die Herstellung von Sensoren, Displays oder photovoltaischen Geräten sind .
Medizinische Chemie
Die Rolle der Verbindung in der medizinischen Chemie ist bedeutend. Sie kann zur Synthese neuartiger Verbindungen mit potenziellen therapeutischen Wirkungen verwendet werden. Ihr Vorhandensein in einem Molekül kann die Wechselwirkung des Moleküls mit biologischen Zielen beeinflussen, was bei der Medikamentenentwicklung von entscheidender Bedeutung ist .
Umweltchemie
Schließlich kann This compound in der Umweltchemie verwendet werden, um Verbindungen zu entwickeln, die Schadstoffe einfangen oder neutralisieren können. Es kann auch Bestandteil von Sensoren sein, die Umweltgifte erkennen und so zur Schadstoffkontrolle und -überwachung beitragen .
Eigenschaften
IUPAC Name |
1-(diethylamino)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-4-8(5-2)6-7(3)9/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXMMBDEMOUTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167280 | |
| Record name | (Diethylamino)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620-14-0 | |
| Record name | 1-(Diethylamino)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Diethylamino)acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanone, 1-(diethylamino)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Diethylamino)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (diethylamino)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Diethylamino)acetone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7PKM8P3SE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (diethylamino)acetone in the hard surface detergent composition described in the research?
A1: The research abstract describes a hard surface detergent composition that utilizes a peroxide-based bleaching and disinfecting agent, specifically potassium monopersulfate. (Diethylamino)acetone, or a derivative thereof, acts as an activator for this bleaching and disinfecting agent []. This means that (diethylamino)acetone enhances the efficacy of the peroxide compound, allowing it to achieve effective bleaching and disinfection at a lower pH (<9) compared to formulations without an activator. This is particularly important for cleaning compositions as it allows for effective cleaning while minimizing potential damage to surfaces sensitive to high pH levels.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B155971.png)



